![molecular formula C12H15N3O2 B1467368 {1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol CAS No. 1457368-94-3](/img/structure/B1467368.png)
{1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol
説明
{1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol (abbreviated as EPTM) is a compound that was first synthesized in 1998 by a group of researchers at the University of Tokyo. EPTM is a derivative of 4-methoxyphenylmethyl triazole, a compound that has long been studied for its potential medicinal properties. EPTM has been studied extensively in recent years due to its promising pharmacological properties, and its use in medical applications has been explored in numerous laboratory experiments.
科学的研究の応用
{1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol has been studied extensively for its potential medicinal properties. It has been studied for its potential use as an anti-inflammatory agent, an antioxidant, an anti-cancer agent, and a neuroprotective agent. In addition, this compound has been studied for its potential use as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of the neurotransmitter acetylcholine.
作用機序
The exact mechanism of action of {1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol is not yet fully understood. However, studies have shown that this compound interacts with a variety of cellular proteins, including several enzymes involved in the regulation of cellular processes. In particular, this compound has been shown to interact with the enzyme acetylcholinesterase, resulting in the inhibition of its activity. This inhibition of acetylcholinesterase is thought to be responsible for this compound’s anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects.
Biochemical and Physiological Effects
Studies have shown that this compound has a variety of biochemical and physiological effects. In particular, it has been shown to reduce inflammation, protect cells from oxidative damage, inhibit the growth of cancer cells, and protect neurons from damage. In addition, this compound has been shown to increase the activity of the enzyme acetylcholinesterase, resulting in an increase in the levels of the neurotransmitter acetylcholine in the brain.
実験室実験の利点と制限
{1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol has several advantages and limitations for use in laboratory experiments. Its advantages include its low cost, its low toxicity, and its ability to be synthesized in a relatively simple two-step reaction. Its limitations include its relatively low solubility in water, its relatively low stability, and its relatively short half-life.
将来の方向性
Given the promising pharmacological properties of {1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol, there are numerous potential future directions for its use in medical applications. These include further research into its anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects; further research into its ability to inhibit acetylcholinesterase; and further research into its potential use as an inhibitor of other enzymes involved in the regulation of cellular processes. In addition, further research into the synthesis and stability of this compound is needed.
特性
IUPAC Name |
[1-[(4-ethoxyphenyl)methyl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-2-17-12-5-3-10(4-6-12)7-15-8-11(9-16)13-14-15/h3-6,8,16H,2,7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMXPVWQEOKDJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Methyl-2-azaspiro[4.4]nonan-3-one](/img/structure/B1467285.png)

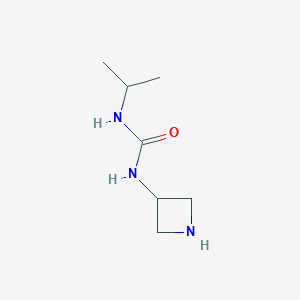
![[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467289.png)
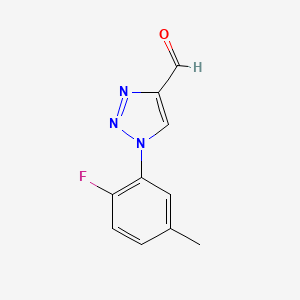
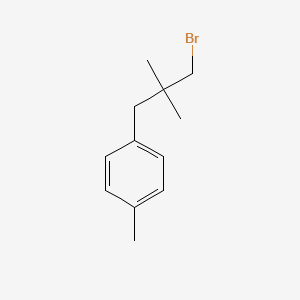
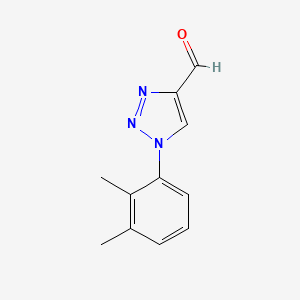
![6-[(1,1,1-Trifluoropropan-2-yl)oxy]pyridine-3-carboxylic acid](/img/structure/B1467298.png)
![tert-Butyl 4-oxooctahydropyrrolo[3,4-c]azepine-2(1H)-carboxylate](/img/structure/B1467301.png)

![Ethyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate](/img/structure/B1467303.png)
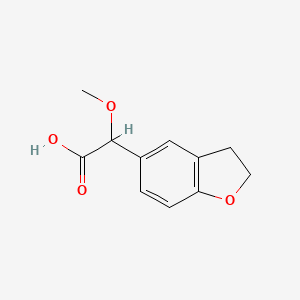
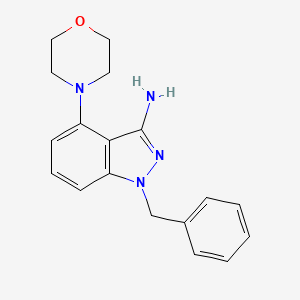
![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propane-1,2-diol](/img/structure/B1467306.png)